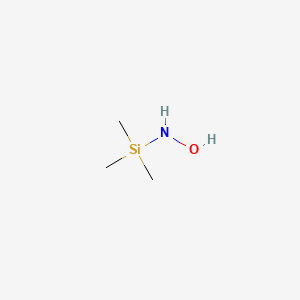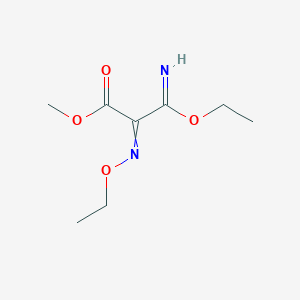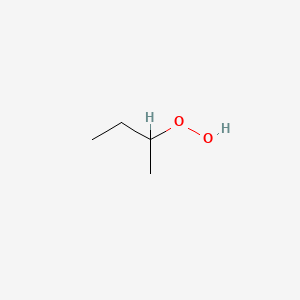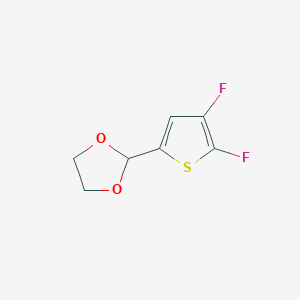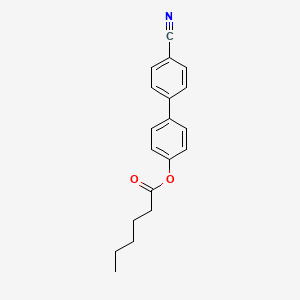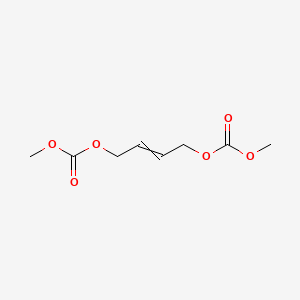
4-methoxycarbonyloxybut-2-enyl methyl carbonate
Descripción general
Descripción
4-methoxycarbonyloxybut-2-enyl methyl carbonate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its ester functional groups, which are known for their reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 4-methoxycarbonyloxy-but-2-enyl ester methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-methoxycarbonyloxybut-2-enyl methyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of primary alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by acid or base catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Methanol or ethanol, acid or base catalyst.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols.
Transesterification: New esters and alcohols.
Aplicaciones Científicas De Investigación
4-methoxycarbonyloxybut-2-enyl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of polymers and resins, where its ester groups contribute to the material’s properties.
Mecanismo De Acción
The mechanism by which carbonic acid 4-methoxycarbonyloxy-but-2-enyl ester methyl ester exerts its effects is primarily through its ester functional groups. These groups can undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then collapse, releasing the leaving group and forming the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simple ester used as a solvent and in the production of acetic acid.
Ethyl acetate: Another common ester with applications in the pharmaceutical and food industries.
Butyl acetate: Used in the production of paints and coatings.
Uniqueness
4-methoxycarbonyloxybut-2-enyl methyl carbonate is unique due to its specific structure, which allows for a range of chemical reactions and applications. Its multiple ester groups provide versatility in synthesis and potential for use in various fields, from organic chemistry to industrial applications.
Propiedades
Fórmula molecular |
C8H12O6 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
4-methoxycarbonyloxybut-2-enyl methyl carbonate |
InChI |
InChI=1S/C8H12O6/c1-11-7(9)13-5-3-4-6-14-8(10)12-2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
YNCYZSBUDLGGQA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)OCC=CCOC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[5-bromo-3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8551043.png)
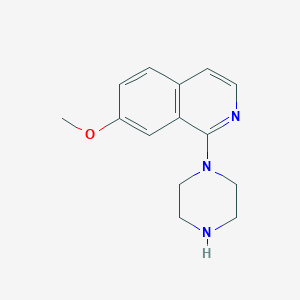
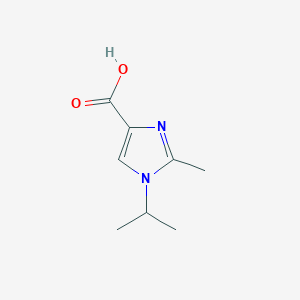
![9H-Purin-2-amine, 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-ylidene)ethyl]-](/img/structure/B8551052.png)
![1-[3-(Trifluoromethyl)phenyl]heptane-2,4-dione](/img/structure/B8551059.png)
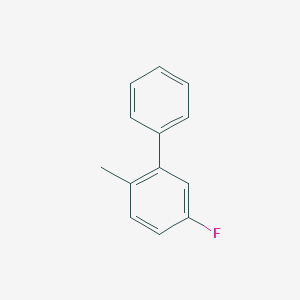
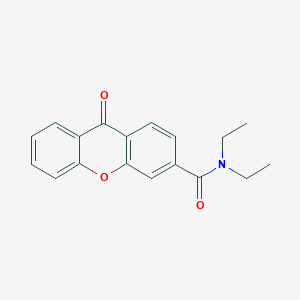
![1-[2-(2,4-Difluoro-phenoxy)-ethyl]-piperazine](/img/structure/B8551094.png)

